molecular formula C20H23N5O2S2 B12024129 2-(4-Methyl-1-piperazinyl)-3-[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one CAS No. 381209-18-3

2-(4-Methyl-1-piperazinyl)-3-[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B12024129
CAS No.: 381209-18-3
M. Wt: 429.6 g/mol
InChI Key: ALUUFKYDFTZRNA-FYWRMAATSA-N
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Description

2-(4-Methyl-1-piperazinyl)-3-[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic compound that features a unique combination of piperazine, thiazolidine, and pyridopyrimidine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1-piperazinyl)-3-[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyridopyrimidine structure, followed by the introduction of the piperazine and thiazolidine moieties through various coupling reactions. Common reagents used in these steps include base catalysts, solvents like dimethylformamide (DMF), and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1-piperazinyl)-3-[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield sulfoxides or sulfones, while reduction of the oxo group would produce alcohols.

Scientific Research Applications

2-(4-Methyl-1-piperazinyl)-3-[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1-piperazinyl)-3-[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methyl-1-piperazinyl)-4-phenylquinazoline
  • 2-(4-Methylpiperazin-1-yl)ethan-1-amine
  • 4-(4-Methyl-1-piperazinyl)aniline

Uniqueness

What sets 2-(4-Methyl-1-piperazinyl)-3-[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one apart is its unique combination of functional groups and structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

381209-18-3

Molecular Formula

C20H23N5O2S2

Molecular Weight

429.6 g/mol

IUPAC Name

(5E)-5-[[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H23N5O2S2/c1-3-7-25-19(27)15(29-20(25)28)13-14-17(23-11-9-22(2)10-12-23)21-16-6-4-5-8-24(16)18(14)26/h4-6,8,13H,3,7,9-12H2,1-2H3/b15-13+

InChI Key

ALUUFKYDFTZRNA-FYWRMAATSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C\C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C)SC1=S

Origin of Product

United States

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